5-Bromo-2-[4-(pentyloxy)phenyl]pyridine
Description
Properties
CAS No. |
194481-40-8 |
|---|---|
Molecular Formula |
C16H18BrNO |
Molecular Weight |
320.22 g/mol |
IUPAC Name |
5-bromo-2-(4-pentoxyphenyl)pyridine |
InChI |
InChI=1S/C16H18BrNO/c1-2-3-4-11-19-15-8-5-13(6-9-15)16-10-7-14(17)12-18-16/h5-10,12H,2-4,11H2,1H3 |
InChI Key |
URNRARJUTDJMOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Hydroxyacetophenone
- Reaction: 4-Hydroxyacetophenone is treated with 1,5-dibromopentane in the presence of anhydrous potassium carbonate and acetone as solvent.
- Conditions: Reflux under anhydrous conditions to promote nucleophilic substitution, yielding 1-[4-(5-bromo-pentyloxy)-phenyl]-ethanone.
- Reference: This method is detailed in heterocyclic compound syntheses where the pentyloxy chain is introduced to the phenyl ring to provide the desired alkoxy substituent.
Synthesis of 5-Bromo-2-Substituted Pyridine Core
Bromination of Pyridine Derivatives
- Starting Material: 2-amino-4-chloropyridine or related pyridine derivatives.
- Bromination Agent: N-bromo-succinimide (NBS) is used for selective bromination at the 5-position.
- Conditions: Reaction in methylene dichloride at 0 °C with slow addition of NBS to control selectivity and yield.
- Yield: Bromination yields key intermediates with yields greater than 80%.
Diazotization and Chlorination
- Following bromination, diazotization with sodium nitrite under acidic conditions and subsequent chlorination yields 5-bromo-2,4-dichloropyridine intermediates.
- This step is conducted at low temperatures (-30 °C) to maintain selectivity and minimize by-products.
- Total yield for this two-step sequence exceeds 50%, with industrial scalability demonstrated.
Coupling of 5-Bromo-2-Substituted Pyridine with 4-(Pentyloxy)phenyl
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
- Reagents: 5-Bromo-2-chloropyridine or 5-bromo-2-substituted pyridine is coupled with 4-(pentyloxy)phenylboronic acid or boronate ester.
- Catalyst: Bis(triphenylphosphine)palladium(II) chloride or Pd(AmPhos)2Cl2 with appropriate phosphine ligands.
- Base: Cesium carbonate or potassium carbonate.
- Solvent: Mixtures of toluene and ethanol or other polar aprotic solvents.
- Conditions: Heating at 70–80 °C under inert atmosphere (argon or nitrogen) for 1–24 hours.
- Outcome: High yields of the coupled product with good purity after extraction and chromatographic purification.
Alternative One-Pot and Industrial Methods
One-Pot Synthesis of 5-Bromo-2-Chloropyridine Intermediates
- Using 2-hydroxypyrimidine and hydrobromic acid with hydrogen peroxide catalysis, followed by chlorination with phosphorus oxychloride and organic amines, 5-bromo-2-chloropyridine intermediates can be synthesized efficiently.
- This method offers high yields (~96%) and purity (~98%) with reduced pollution and improved bromine utilization.
One-Pot Synthesis of 5-Bromo-2-Chloro-4'-Ethoxydiphenylmethane
- A continuous reaction involving Lewis acid catalysis (AlCl3 preferred), borohydride reduction, and subsequent purification steps yields brominated diphenylmethane derivatives.
- This approach includes solvent extraction, washing, drying, and recrystallization to obtain high-purity products suitable for further functionalization.
Data Table: Summary of Key Preparation Steps and Conditions
Research Findings and Practical Considerations
- The bromination step using NBS is critical for regioselectivity and high yield; temperature control at 0 °C minimizes side reactions.
- The diazotization-chlorination sequence requires low temperature (-30 °C) to avoid decomposition and maximize yield.
- Suzuki coupling is the preferred method for attaching the 4-(pentyloxy)phenyl group due to its mild conditions and tolerance of functional groups.
- One-pot methods for preparing brominated pyridine intermediates improve efficiency and reduce hazardous waste, making them suitable for scale-up.
- Purification typically involves solvent extraction, washing with brine, drying over sodium sulfate, and chromatographic or recrystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[4-(pentyloxy)phenyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 5-Bromo-2-[4-(pentyloxy)phenyl]pyridine have been investigated for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. The presence of the bromine atom enhances the compound's ability to interact with viral enzymes, making it a candidate for antiviral therapies aimed at treating HIV-related diseases .
Anticancer Potential
Several studies have highlighted the anticancer properties of brominated pyridine derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that these compounds can effectively target various cancer cell lines, including those from breast, lung, and gastric cancers . The mechanism often involves disrupting cellular signaling pathways critical for cancer cell survival.
Antimicrobial Activity
5-Bromo-2-[4-(pentyloxy)phenyl]pyridine has also been evaluated for its antimicrobial properties. Research has shown that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species . This suggests potential applications in developing new antimicrobial agents.
Chemical Synthesis Applications
The unique functional groups in 5-Bromo-2-[4-(pentyloxy)phenyl]pyridine allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. The bromine atom can undergo nucleophilic substitution reactions, while the nitrogen in the pyridine ring can act as a base or nucleophile . This versatility opens up pathways for synthesizing more complex molecules, which can be tailored for specific biological activities.
Case Studies
- Antiviral Drug Development : A study focusing on structure-activity relationships (SAR) highlighted modifications on similar pyridine derivatives that enhanced their potency as NNRTIs. These findings suggest that further exploration of 5-Bromo-2-[4-(pentyloxy)phenyl]pyridine could lead to the development of effective antiviral agents .
- Anticancer Research : In vitro evaluations of brominated pyrimidine analogs demonstrated significant anticancer activity against multiple cell lines. These studies utilized assays such as MTT to assess cell viability, indicating that structural modifications can yield compounds with enhanced therapeutic profiles .
- Antimicrobial Studies : Research conducted on related compounds has revealed effective inhibition of bacterial growth, suggesting that 5-Bromo-2-[4-(pentyloxy)phenyl]pyridine could serve as a scaffold for developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-Bromo-2-[4-(pentyloxy)phenyl]pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to changes in biological pathways or chemical reactions.
Comparison with Similar Compounds
Key Findings :
- Lipophilicity : The pentyloxy chain in the target compound increases lipophilicity compared to shorter alkoxy groups (e.g., methoxy or ethoxy), which may enhance blood-brain barrier penetration in drug design .
- Synthetic Flexibility : Methoxy and ethoxy analogs are synthesized via nucleophilic substitution or reductive amination, while longer chains (e.g., pentyloxy) require optimized coupling conditions to avoid steric hindrance .
Halogenated Pyridines and Pyrimidines
Compounds with alternative halogens or heterocycles provide insights into reactivity and bioactivity:
Key Findings :
- Reactivity : Chlorine at the 2-position (as in pyrimidines) facilitates nucleophilic displacement reactions more readily than bromine due to its lower bond dissociation energy .
- Bioactivity : Bromine’s larger atomic radius enhances π-stacking in DNA intercalation, making bromopyridines more potent in anti-tumor applications compared to chlorinated analogs .
Heterocyclic Hybrids
Hybrid structures combining pyridine with other heterocycles highlight structural versatility:
Key Findings :
- Hybrid Pharmacophores : Thiazole-pyridine hybrids exhibit enhanced binding to prion proteins compared to standalone pyridines, demonstrating the importance of structural complexity in drug design .
- Hydrogen Bonding : The N–H···N interactions in 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine stabilize crystal packing, a property leveraged in crystallography-driven drug optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
